2-Benzyloxy-5-trifluoromethylphenylboronic acid

Vue d'ensemble

Description

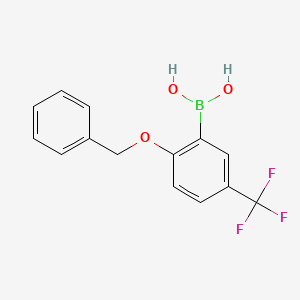

2-Benzyloxy-5-trifluoromethylphenylboronic acid is a boronic acid derivative with the molecular formula C14H12BF3O3 and a molecular weight of 296.05 g/mol . This compound is known for its applications in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions . It is characterized by the presence of a benzyloxy group and a trifluoromethyl group attached to a phenyl ring, which is further bonded to a boronic acid moiety.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyloxy-5-trifluoromethylphenylboronic acid typically involves the reaction of 2-benzyloxy-5-trifluoromethylphenyl bromide with a boronic acid derivative under palladium-catalyzed conditions . The reaction is carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst, such as palladium(II) acetate, in a suitable solvent like dimethylformamide (DMF) or toluene. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and continuous flow systems to optimize reaction conditions and improve yield. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality and reduces the risk of contamination.

Analyse Des Réactions Chimiques

Types of Reactions

2-Benzyloxy-5-trifluoromethylphenylboronic acid undergoes various types of chemical reactions, including:

Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

Oxidation: The compound can be oxidized to form the corresponding phenol derivative.

Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Suzuki-Miyaura Cross-Coupling: Palladium(II) acetate, potassium carbonate, and a suitable solvent like DMF or toluene.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Suzuki-Miyaura Cross-Coupling: Formation of biaryl compounds.

Oxidation: Formation of phenol derivatives.

Substitution: Formation of substituted phenylboronic acids.

Applications De Recherche Scientifique

2-Benzyloxy-5-trifluoromethylphenylboronic acid has a wide range of applications in scientific research:

Biology: Employed in the development of boron-containing compounds for biological studies, including enzyme inhibitors and receptor ligands.

Medicine: Investigated for its potential use in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

Mécanisme D'action

The primary mechanism of action of 2-Benzyloxy-5-trifluoromethylphenylboronic acid is through its participation in Suzuki-Miyaura cross-coupling reactions. In this process, the boronic acid moiety undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form a new carbon-carbon bond . The benzyloxy and trifluoromethyl groups enhance the reactivity and selectivity of the compound, making it a valuable reagent in organic synthesis.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-Methoxy-5-trifluoromethylphenylboronic acid

- 2-Ethoxy-5-trifluoromethylphenylboronic acid

- 3-Fluoro-2-methoxy-4-methylphenylboronic acid

Uniqueness

2-Benzyloxy-5-trifluoromethylphenylboronic acid is unique due to the presence of both a benzyloxy group and a trifluoromethyl group on the phenyl ring. This combination of functional groups imparts distinct electronic and steric properties, enhancing its reactivity and selectivity in various chemical reactions .

Activité Biologique

2-Benzyloxy-5-trifluoromethylphenylboronic acid is a compound of significant interest due to its unique structural features and potential biological activities. The presence of a trifluoromethyl group enhances its chemical properties, which may contribute to its biological efficacy. This article explores the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and relevant case studies.

The molecular structure of this compound includes a boronic acid functional group, which is known for its ability to interact with various biological macromolecules. The trifluoromethyl group increases lipophilicity and can influence binding interactions with target proteins.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of phenylboronic acids, including this compound. This compound has been evaluated for its efficacy against various pathogens.

Table 1: Antimicrobial Activity Data

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | < 50 µg/mL | |

| Bacillus cereus | < 25 µg/mL | |

| Candida albicans | 100 µg/mL | |

| Aspergillus niger | 75 µg/mL |

The compound demonstrated notable activity against Bacillus cereus, with an MIC lower than that of the established antifungal agent Tavaborole (AN2690), suggesting strong antibacterial properties. In vitro studies indicated moderate activity against Candida albicans and Aspergillus niger, reinforcing its potential as an antimicrobial agent.

The mechanism by which this compound exerts its effects appears to involve the inhibition of key enzymes in microbial metabolism. Studies suggest that boronic acids can bind to serine residues in active sites of enzymes, disrupting their function. For instance, docking studies have shown that this compound may inhibit leucyl-tRNA synthetase (LeuRS), similar to the action of benzoxaborole drugs like AN2690, which target fungal pathogens by forming a stable complex with AMP in the enzyme's active site .

Case Studies

Several case studies have investigated the biological activity and therapeutic potential of phenylboronic acids:

- Inhibition Studies : A study conducted on various phenylboronic acids revealed that those with electron-withdrawing groups, such as trifluoromethyl, exhibited enhanced inhibitory effects against bacterial growth compared to their non-fluorinated counterparts .

- Isomerization Effects : Research indicated that this compound could undergo isomerization in solution, affecting its biological activity. The cyclic isomers formed showed different binding affinities and antimicrobial properties, emphasizing the importance of structural dynamics in drug design.

- Comparative Analysis : In comparative assays, this compound was found to outperform several known antibiotics in terms of MIC values against specific strains of bacteria, highlighting its potential as a novel antimicrobial agent .

Propriétés

IUPAC Name |

[2-phenylmethoxy-5-(trifluoromethyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12BF3O3/c16-14(17,18)11-6-7-13(12(8-11)15(19)20)21-9-10-4-2-1-3-5-10/h1-8,19-20H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWZHBEJEZSNEIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)C(F)(F)F)OCC2=CC=CC=C2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12BF3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70629626 | |

| Record name | [2-(Benzyloxy)-5-(trifluoromethyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70629626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

612833-41-7 | |

| Record name | [2-(Benzyloxy)-5-(trifluoromethyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70629626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.